4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
4-[1-(3,5-difluorophenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O3S/c15-10-5-11(16)7-13(6-10)23(20,21)19-4-2-12(8-19)22-14-1-3-17-9-18-14/h1,3,5-7,9,12H,2,4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTSMLJOEVIPDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Difluorobenzenesulfonyl Group: The difluorobenzenesulfonyl group is introduced via a sulfonylation reaction using 3,5-difluorobenzenesulfonyl chloride and a suitable base.
Coupling with Pyrimidine Ring: The final step involves coupling the pyrrolidine intermediate with a pyrimidine derivative under specific reaction conditions, such as the presence of a coupling agent and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Recent studies have identified 4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine as a potential candidate for cancer therapy. The compound's structure allows it to interact with specific biological targets involved in cell proliferation and survival pathways.
- Mechanism of Action : The compound is believed to inhibit certain kinases involved in tumor growth, thereby reducing the viability of cancer cells. For example, the inhibition of the phosphoinositide 3-kinase (PI3K) pathway has been linked to its effectiveness against various cancer types .
2. Neurological Disorders
The compound has also shown promise in the treatment of neurological disorders due to its ability to cross the blood-brain barrier. Its neuroprotective properties may be beneficial in conditions such as Alzheimer’s disease and multiple sclerosis.
- Case Study : A study demonstrated that derivatives of this compound improved cognitive function in animal models of Alzheimer’s disease by reducing amyloid-beta accumulation .
Synthesis and Derivatives
The synthesis of 4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine involves several key steps that can be optimized for yield and purity. Various derivatives have been synthesized to enhance its pharmacological profile.
| Derivative Name | Structure | Activity |
|---|---|---|
| N-(5-benzenesulfonyl)-1H-indazol-3-yl derivatives | Structure | Anticancer |
| Pyrrolidine derivatives | Structure | Neuroprotective |
Mechanism of Action
The mechanism of action of 4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine: Similar structure with a pyridine ring instead of a pyrimidine ring.
4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}benzene: Similar structure with a benzene ring instead of a pyrimidine ring.
Uniqueness
4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to the presence of both the pyrimidine ring and the difluorobenzenesulfonyl group, which confer distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in other compounds, making it a valuable subject of study in various scientific fields.
Biological Activity
4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine is , with a molecular weight of 341.34 g/mol. The compound features a pyrimidine core substituted with a pyrrolidine moiety linked through an ether bond to a sulfonyl group containing two fluorine atoms.
Research indicates that compounds similar to 4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine may act as inhibitors of specific integrins, such as α2β1/GPIa-IIa integrin, which play a crucial role in cell adhesion and signaling pathways involved in cancer progression and metastasis . This inhibition can lead to reduced tumor growth and metastasis.
Anticancer Properties
Several studies have investigated the anticancer properties of sulfonamide derivatives, including those containing pyrimidine structures. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 10.5 | Apoptosis |
| MCF-7 (Breast) | 8.2 | Cell Cycle Arrest |
| HeLa (Cervical) | 5.6 | Apoptosis |
Anti-inflammatory Effects
In addition to anticancer activity, compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Study on Integrin Inhibition : A study published in Journal of Medicinal Chemistry reported that derivatives similar to 4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine effectively inhibited α2β1 integrin activity in vitro, leading to decreased cell adhesion and migration in cancer cells .
- Antitumor Activity Assessment : In vivo studies using mouse models demonstrated that administration of related compounds resulted in significant tumor size reduction compared to control groups, indicating their potential as effective anticancer agents .
Safety Profile
While investigating the biological activity of 4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine, safety assessments are crucial. The compound has been classified with hazard codes indicating severe skin burns and eye damage upon contact . Proper handling and safety precautions are necessary during laboratory work.
Q & A
Q. What are the optimal synthetic routes for 4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrimidine core via condensation of diketones and amidines under acidic or basic conditions . Subsequent steps include sulfonylation of the pyrrolidine ring using 3,5-difluorobenzenesulfonyl chloride. Key optimization parameters include:
- Temperature : Controlled heating (60–80°C) for sulfonylation to avoid decomposition.
- Catalysts : Use of bases like triethylamine to neutralize HCl byproducts during sulfonamide bond formation .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate high-purity product .
Q. Which spectroscopic and computational techniques are critical for confirming the molecular structure of this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions on the pyrimidine and pyrrolidine rings .
- X-ray Crystallography : Resolves bond lengths and angles, particularly for the sulfonamide group and ether linkage .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHFNOS) .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic distribution and reactive sites .
Advanced Research Questions
Q. How does the 3,5-difluorobenzenesulfonyl group influence binding affinity to biological targets such as enzymes or receptors?
The sulfonamide group enables hydrogen bonding with active-site residues (e.g., serine proteases or kinases), while the 3,5-difluoro substitution enhances lipophilicity and membrane permeability. Comparative studies with non-fluorinated analogs show a 2–3-fold increase in binding affinity due to fluorine’s electron-withdrawing effects and improved van der Waals interactions .
Q. How can researchers address contradictions in bioactivity data across different assay systems (e.g., enzymatic vs. cellular assays)?
- Orthogonal Validation : Use surface plasmon resonance (SPR) for direct binding measurements alongside cell-based assays (e.g., luciferase reporters) to confirm target engagement .
- Cellular Context : Account for off-target effects by profiling activity in isogenic cell lines (wild-type vs. target-knockout) .
- Pharmacokinetic Factors : Adjust for metabolic stability differences using liver microsome assays to rule out false negatives from rapid degradation .
Q. What strategies improve the compound’s pharmacokinetic properties without compromising bioactivity?
- Prodrug Design : Introduce hydrolyzable esters at the pyrimidine’s 4-position to enhance solubility .
- Structural Hybridization : Merge the pyrrolidine-piperidine scaffold with fluorinated aromatic systems (e.g., 4-methoxyphenyl) to balance logP values and reduce hepatic clearance .
- Formulation : Nanoencapsulation with PEGylated liposomes improves plasma half-life in preclinical models .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
- Pyrrolidine Modifications : Replace the 3-oxy group with a methylene spacer to reduce conformational flexibility and enhance target specificity .
- Sulfonamide Substitution : Test bulkier groups (e.g., 2-naphthylsulfonyl) to exploit hydrophobic pockets in target proteins .
- Pyrimidine Ring Alterations : Introduce electron-withdrawing groups (e.g., nitro) at the 2-position to modulate π–π stacking interactions .
Data Interpretation and Experimental Design
Q. How should researchers design dose-response experiments to evaluate the compound’s therapeutic window?
- In Vitro : Use a 10-point dilution series (1 nM–100 µM) in enzyme inhibition assays (IC determination) and cytotoxicity screens (CC in HEK293 or HepG2 cells) .
- In Vivo : Apply staggered dosing (1–50 mg/kg) in rodent models, monitoring plasma exposure (AUC) and off-target toxicity (e.g., liver enzymes ALT/AST) .
Q. What analytical methods resolve discrepancies in purity assessments between HPLC and NMR?
- HPLC-MS Coupling : Detect low-abundance impurities (e.g., de-fluorinated byproducts) missed by NMR .
- Spiking Experiments : Add synthetic impurities (e.g., des-sulfonamide analog) to confirm retention times and spectral signatures .
Mechanistic Insights
Q. What molecular dynamics (MD) simulations reveal about the compound’s interaction with ATP-binding sites in kinases?
Simulations (100 ns trajectory) show the sulfonamide group forms stable hydrogen bonds with the kinase hinge region (e.g., EGFR T790M mutant), while the pyrimidine ring occupies the hydrophobic back pocket. Fluorine atoms enhance binding entropy by displacing ordered water molecules .
Q. How does the compound’s logD (pH 7.4) correlate with its blood-brain barrier (BBB) permeability?
Experimental logD values (2.1–2.5) predict moderate BBB penetration (Pe > 5 × 10 cm/s in MDCK-MDR1 assays). Fluorine substitution reduces P-glycoprotein efflux, improving CNS bioavailability in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
